3-Hydroxy-2-phenylchromenylium
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Overview
Description
3-hydroxy-2-phenylchromenylium is an anthocyanidin cation that is flavylium substituted by a hydroxy group at position 3.
Scientific Research Applications
Photophysical and Chemical Properties
- Spectral and Physico-Chemical Characteristics : The study of 6,7-dihydroxy-4-methyl-2-phenylchromenylium salts revealed insights into how the nature of anions influences physico-chemical properties like solubility, solvatochromism, and spectral characteristics. This research is crucial for understanding the behavior of such compounds under different conditions (Barbalat, Chebotarev, & Snigur, 2020).
Biological Evaluation
- Cytotoxic Agents in Cancer Research : A study on novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer treatments (Liu, Shen, Li, Tian, & Quan, 2017).
Photochemical Properties
- Fluorescent Sensing and Solar Cell Applications : Research on hemicyanine derivatives related to phenylchromenylium showed that they could be used in dye-sensitized solar cells and as fluorescent sensors. This indicates their utility in renewable energy and sensing technologies (Yao, Shan, Li, Yin, & Huang, 2003).
Polymerization and Material Science
- Polymerization Catalysts : A study on o-aryloxide-N-heterocyclic carbene p-cymene ruthenium complexes related to phenylchromenylium showed their effectiveness in ring-opening metathesis polymerization (ROMP) of norbornene. This research is significant for the development of new materials and polymers (Kong, Xu, Song, & Wang, 2012).
properties
Product Name |
3-Hydroxy-2-phenylchromenylium |
---|---|
Molecular Formula |
C15H11O2+ |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-phenylchromenylium-3-ol |
InChI |
InChI=1S/C15H10O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H/p+1 |
InChI Key |
IYLGOENUAIGTQA-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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